1-(3,4-dimethoxyphenyl)-4-[(3-fluorophenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione
Description
The compound 1-(3,4-dimethoxyphenyl)-4-[(3-fluorophenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione features a tetrahydropyrazine-dione core substituted with a 3,4-dimethoxyphenyl group at position 1 and a 3-fluorobenzyl group at position 2. This structure combines electron-donating methoxy groups and an electron-withdrawing fluorine atom, which may influence its electronic properties, solubility, and biological interactions.
Properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)-4-[(3-fluorophenyl)methyl]pyrazine-2,3-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O4/c1-25-16-7-6-15(11-17(16)26-2)22-9-8-21(18(23)19(22)24)12-13-4-3-5-14(20)10-13/h3-11H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUIRTXZSKJOEOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C=CN(C(=O)C2=O)CC3=CC(=CC=C3)F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3,4-dimethoxyphenyl)-4-[(3-fluorophenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione , also known as a tetrahydropyrazine derivative, exhibits significant biological activities that make it a subject of interest in medicinal chemistry. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound is characterized by its unique structure that includes a tetrahydropyrazine core substituted with a 3,4-dimethoxyphenyl group and a 3-fluorobenzyl moiety. The molecular formula is , and it features a molecular weight of approximately 344.35 g/mol. The compound's structural formula can be represented as follows:
Antioxidant Activity
Research indicates that derivatives of tetrahydropyrazines possess antioxidant properties . In vitro assays have demonstrated that these compounds can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases .
Antimicrobial Activity
The compound has been evaluated for its antimicrobial activity against various pathogens. Studies have shown that it exhibits significant inhibitory effects on both Gram-positive and Gram-negative bacteria as well as fungi. For instance, the compound demonstrated an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL against Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The anticancer potential of this compound has been explored through various assays. It has been shown to inhibit the proliferation of several cancer cell lines including colon carcinoma (HCT-116) and breast cancer (T47D) with IC50 values ranging from 27.3 µM to 43.4 µM . The mechanism of action is believed to involve the induction of apoptosis in cancer cells through the activation of caspase pathways.
The biological activities of this compound are largely attributed to its interaction with specific biological targets:
- Enzyme Inhibition : The compound has been found to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine biosynthesis in cells . This inhibition can lead to reduced cellular proliferation in rapidly dividing cells such as cancer cells.
- Free Radical Scavenging : Its antioxidant capacity is linked to the ability to donate electrons and neutralize free radicals, thereby protecting cellular components from oxidative damage .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Cancer Treatment : In a study involving human colon cancer cells, treatment with the compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers .
- Infection Models : In vivo models demonstrated that administration of the compound significantly reduced bacterial load in infected mice models compared to controls .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related analogs, focusing on substituents, molecular properties, and synthesis/activity
Key Observations :
Substituent Effects :
- Electron-Donating Groups (e.g., methoxy in the target compound): Enhance solubility and may facilitate hydrogen bonding with biological targets .
- Electron-Withdrawing Groups (e.g., fluorine, chlorine, trifluoromethyl): Improve metabolic stability and influence receptor binding. For example, the trifluoromethyl group in increases lipophilicity and resistance to oxidative degradation.
- Aromatic vs. Aliphatic Substitutions : Piperidine-substituted analogs () exhibit reduced aromatic stacking but improved blood-brain barrier penetration.
Synthetic Pathways :
- Most analogs are synthesized via condensation reactions (e.g., hydrazine intermediates in ). The target compound likely follows similar routes, with methoxy and fluorine substituents introduced during precursor synthesis.
Biological Activity :
- While direct data are lacking, tetrahydropyrazine-dione derivatives are associated with CNS activity (e.g., phosphodiesterase inhibition ). The 3-fluorophenyl group in the target compound may mimic bioisosteres seen in antipsychotic or antidepressant drugs.
Structural and Functional Insights
- Tetrahydropyrazine-Dione Core : The dione moiety is prone to hydrolysis under acidic/basic conditions, but electron-withdrawing substituents (e.g., fluorine) may stabilize the core .
- Fluorine vs. Chlorine : Compared to the chlorinated analog (), fluorine’s smaller size and lower electronegativity may reduce off-target interactions while maintaining metabolic stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
